Benzothiazole, 6-[(trifluoromethyl)thio]-
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Overview
Description
6-((Trifluoromethyl)thio)benzo[d]thiazole is a chemical compound with the molecular formula C8H5F3N2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The trifluoromethylthio group attached to the benzothiazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)benzo[d]thiazole typically involves the introduction of the trifluoromethylthio group to a benzothiazole precursor. One common method is the reaction of 2-aminobenzenethiol with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide .
Industrial Production Methods
Industrial production of 6-((Trifluoromethyl)thio)benzo[d]thiazole may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-((Trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiazole ring .
Scientific Research Applications
6-((Trifluoromethyl)thio)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-((Trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethylthio)benzothiazole
- 6-(Trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine
- 6-Trifluoromethylthio-1,3-benzothiazol-2-amine
Uniqueness
6-((Trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and stability, making it more effective in various applications compared to similar compounds .
Properties
Molecular Formula |
C8H4F3NS2 |
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Molecular Weight |
235.3 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-4H |
InChI Key |
ZPXCKVGQGPUBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)SC=N2 |
Origin of Product |
United States |
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